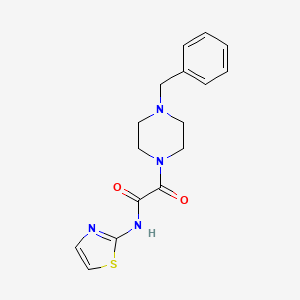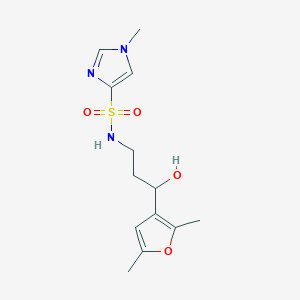
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties . The compound also contains a 2,5-dimethylfuran moiety , which is a versatile building block in organic synthesis .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide, an imidazole ring, and a furan ring. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase the compound’s water solubility .科学的研究の応用
Metabolic Stability Enhancement
Research has shown efforts to optimize the structural class of certain compounds for better metabolic stability while maintaining their potency. For example, the study of a selective endothelin antagonist revealed that minor molecular changes could significantly alter a compound's metabolic stability and pharmacokinetic properties. This research emphasizes the importance of understanding structure-metabolism relationships to develop compounds with favorable attributes (Humphreys et al., 2003).
Bioactivity and Inhibition Potency
Another study focused on the synthesis and bioactivities of compounds incorporating pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibition potency against specific enzymes and their cytotoxicities towards various cell lines. The research highlights the potential of such derivatives as candidates for developing new inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Protective Mechanisms in Neurodegenerative Conditions
A study on dimethyl sulfoxide (DMSO), a solvent used in neuroscience research, revealed its capacity to inhibit glutamate responses in hippocampal neurons. This finding suggests a potential use for DMSO and related compounds in treating excitotoxic neurodegenerative conditions by suppressing harmful ion currents and calcium influx (Lu & Mattson, 2001).
Binding Studies and Molecular Interactions
Research utilizing fluorescent probe techniques has investigated the binding interactions of certain compounds with proteins, such as bovine serum albumin. These studies provide insights into the nature of molecular interactions, which is crucial for understanding how these compounds might behave in biological systems (Jun et al., 1971).
Tautomeric Behavior and Spectroscopic Analysis
Investigations into the tautomeric behavior of sulfonamide derivatives through spectroscopic methods contribute to our understanding of their pharmaceutical and biological activities. Identifying the predominant tautomeric forms of these compounds can inform their functional properties and potential applications (Erturk et al., 2016).
Safety And Hazards
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-6-11(10(2)20-9)12(17)4-5-15-21(18,19)13-7-16(3)8-14-13/h6-8,12,15,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJUEKNCGHSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CN(C=N2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477656.png)
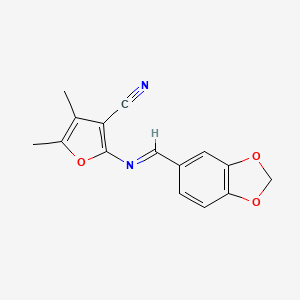
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
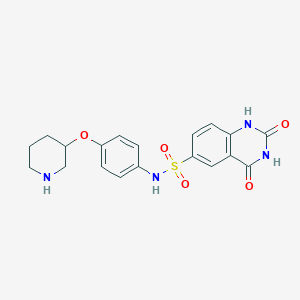
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
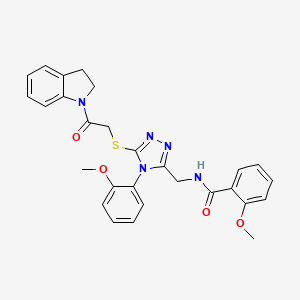
![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)
